BenchChemオンラインストアへようこそ!

Azide-PEG1-Val-Cit-PABC-OH

ADC linker PEG spacer bioconjugation

Azide-PEG1-Val-Cit-PABC-OH is a PEG1-based cleavable heterobifunctional ADC linker. The compact PEG1 spacer minimizes steric hindrance and aggregation risk for DAR2-4 ADCs, potentially improving tumor penetration and preserving antibody binding kinetics compared to bulkier PEG4/PEG8 analogues. The azide enables site-specific SPAAC/CuAAC conjugation, while the Val-Cit-PABC motif ensures precise payload release. Ideal for early-stage ADC discovery and SAR studies requiring minimal linker footprint.

Molecular Formula C23H36N8O6
Molecular Weight 520.6 g/mol
Cat. No. B8114140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG1-Val-Cit-PABC-OH
Molecular FormulaC23H36N8O6
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-]
InChIInChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)/t18-,20+/m0/s1
InChIKeyBDMOXMNQSIHXBI-AZUAARDMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azide-PEG1-Val-Cit-PABC-OH (CAS 2055041-40-0) – Cleavable ADC Linker with Single-Unit PEG Spacer for Click Chemistry and Cathepsin B-Mediated Payload Release


The target compound, systematically named (2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide, is commonly designated as Azide-PEG1-Val-Cit-PABC-OH (CAS 2055041-40-0). It is a cleavable heterobifunctional linker employed in the synthesis of antibody–drug conjugates (ADCs). Its modular architecture comprises an N-terminal azide group for bioorthogonal click chemistry (e.g., strain-promoted azide–alkyne cycloaddition, SPAAC) [1], a short hydrophilic polyethylene glycol (PEG1) spacer, a cathepsin B-cleavable valine–citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyloxycarbonyl (PABC) group that releases the unmodified payload upon enzymatic processing [2].

Why PEG Linker Length Critically Governs ADC Aggregation, Pharmacokinetics, and Therapeutic Index – Substituting Azide-PEG1-Val-Cit-PABC-OH with PEG4, PEG8, or Non-PEGylated Analogues Is Not Equivalent


Within the ADC linker landscape, the Val-Cit-PABC motif is widely recognized for its lysosomal cathepsin B sensitivity. However, the length of the appended polyethylene glycol spacer profoundly influences the physicochemical and biopharmaceutical properties of the final conjugate. Shorter PEG chains (e.g., PEG1) provide a distinct balance of hydrophilicity and molecular weight that directly impacts drug-to-antibody ratio (DAR) tolerance, aggregation propensity, and circulatory half-life. Generic substitution with longer PEG analogues (e.g., PEG4, PEG8) or non-PEGylated linkers without adjusting conjugation and formulation strategies routinely leads to altered aggregation profiles and divergent pharmacokinetic behavior, as demonstrated in controlled head-to-head ADC evaluations [1].

Quantitative Differentiation of Azide-PEG1-Val-Cit-PABC-OH: Comparative Data on Molecular Weight, Storage Stability, and Impact of PEG Chain Length on ADC Aggregation


Molecular Weight and PEG Spacer Length: Azide-PEG1-Val-Cit-PABC-OH vs. Azide-PEG4-Val-Cit-PAB-OH

The target compound contains a single PEG unit (PEG1) and has a molecular weight of 520.6 g/mol, as reported by PubChem [1]. The directly comparable analogue Azide-PEG4-Val-Cit-PAB-OH, which contains four PEG units, has a molecular weight of 652.7 g/mol . This difference of 132.1 g/mol reflects the additional three ethylene glycol units in the PEG4 spacer. In ADC design, a lower molecular weight linker can contribute to a reduced overall conjugate size, potentially influencing renal clearance rates and tissue penetration, though this must be balanced against the hydrophilicity and aggregation benefits conferred by longer PEG chains [2].

ADC linker PEG spacer bioconjugation

Long-Term Powder Storage Stability: Azide-PEG1-Val-Cit-PABC-OH vs. Azide-PEG4-Val-Cit-PAB-OH

Vendor technical datasheets indicate that Azide-PEG1-Val-Cit-PABC-OH can be stored as a powder at -20°C for up to 3 years . For the PEG4 analogue, Azide-PEG4-Val-Cit-PAB-OH, storage stability data show comparable performance: powder at -20°C for 3 years, and additionally at 4°C for 2 years [1]. Both compounds demonstrate equivalent long-term storage stability under recommended frozen conditions. In solvent, the target compound is stable at -80°C for 1 year , whereas the PEG4 analogue is stable at -80°C for 6 months [1], suggesting that the PEG1 variant may offer a modest advantage in solution-phase stability under ultra-low temperature storage.

ADC linker stability procurement logistics

ADC Aggregation Propensity: Class-Level Evidence that Shorter PEG1 Linkers Yield Higher Aggregate Content Relative to PEG4/PEG8/PEG12 in DAR8 Conjugates

A controlled study evaluating cleavable pendant-type PEG linkers (PEG4, PEG8, and PEG12) conjugated to trastuzumab with MMAE at DAR8 demonstrated that increasing PEG chain length systematically reduces ADC hydrophobicity and aggregate content. Hydrophobic interaction chromatography (HIC) confirmed decreased overall hydrophobicity with longer PEG chains, and native size-exclusion chromatography showed that aggregate content decreases as PEG length increases [1]. While PEG1 was not directly included in this study, class-level inference from the established trend indicates that a PEG1 linker would exhibit higher aggregate content than PEG4, PEG8, or PEG12 linkers when conjugated to hydrophobic payloads at high DAR. This trend is corroborated by the finding that DAR8-ADCs with PEG8 and PEG12 showed improved pharmacokinetic profiles and stronger in vivo anti-tumor activity compared to PEG4 conjugates, which in turn outperformed non-PEGylated DAR4 controls [1].

ADC aggregation hydrophilic linker DAR pharmacokinetics

Optimal Application Scenarios for Azide-PEG1-Val-Cit-PABC-OH in ADC and Bioconjugate Research


Development of ADCs with Low to Moderate Drug-to-Antibody Ratios (DAR2–4)

When conjugation strategies yield DAR2–4 ADCs, the aggregation risk is inherently lower. In these scenarios, the PEG1 spacer provides sufficient hydrophilicity to mitigate aggregation while minimizing the molecular weight and steric bulk of the linker. This can be advantageous for maintaining smaller conjugate size, which may enhance tumor penetration and reduce renal clearance compared to bulkier PEG4 or PEG8 linkers [1]. The azide functionality enables site-specific conjugation via SPAAC or CuAAC, ensuring homogeneous ADC populations.

Synthesis of ADCs with Moderately Hydrophilic Payloads (e.g., MMAE, DM1)

For payloads with moderate intrinsic hydrophobicity, such as monomethyl auristatin E (MMAE) or maytansinoids, the PEG1 spacer offers a balance between solubility enhancement and molecular weight. While longer PEG chains further reduce aggregation, the PEG1 linker may suffice for DAR ≤4 ADCs, as demonstrated by the successful use of pendant-type PEG4 linkers in DAR8 ADCs [1]. Extrapolating from this, PEG1 is a viable option for lower DAR conjugates with these payloads, particularly when rapid renal clearance is undesirable.

Site-Specific Conjugation via Bioorthogonal Click Chemistry

The terminal azide group enables strain-promoted azide–alkyne cycloaddition (SPAAC) with DBCO- or BCN-modified antibodies, as well as copper-catalyzed azide–alkyne cycloaddition (CuAAC) with alkyne-functionalized biomolecules [2]. This modular approach allows for precise, site-specific attachment of the linker-payload construct to engineered antibody variants (e.g., those containing non-natural amino acids or enzymatically installed handles), yielding homogeneous ADCs with defined DAR and improved therapeutic indices.

Research Applications Requiring Minimal Linker Footprint

In structure–activity relationship (SAR) studies or when minimizing the linker's impact on antibody–antigen binding is paramount, the compact PEG1 spacer introduces less steric hindrance than longer PEG analogues. This reduced footprint may preserve native binding kinetics and epitope accessibility, making Azide-PEG1-Val-Cit-PABC-OH particularly suitable for early-stage ADC discovery where maintaining unperturbed antibody function is critical [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azide-PEG1-Val-Cit-PABC-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.